
蒿草素 C
描述
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, also known as [1,3]dioxolo[4,5-h]chromen-8-one, is a type of coumarin . It is a small chemical compound that is part of the Chemical Entities of Biological Interest (ChEBI) dictionary .
Molecular Structure Analysis
The molecular structure of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one is represented by the formula C10H6O4 . Its average mass is 190.154 and its mono-isotopic mass is 190.02661 . The InChI representation of its structure is InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2 .科学研究应用
抗氧化活性
蒿草素 C 是一种具有抗氧化活性的天然化合物 . 抗氧化剂是可以防止或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生自由基。它们有时被称为“自由基清除剂”。
抗凝血作用
This compound 已被证明具有抗凝血作用 . 抗凝血剂是防止血液凝固(凝结)的物质,血液凝固会导致各种心脏疾病,例如中风。
抗血小板活性
This compound 还表现出抗血小板活性 . 抗血小板药物可防止血细胞(血小板)聚集在一起形成血凝块。这些血凝块会阻塞血管,导致心脏病发作或中风等事件。
对 GSH-PX 活性的抑制作用
This compound 对谷胱甘肽过氧化物酶 (GSH-PX) 活性有抑制作用 . GSH-PX 是一种保护机体免受氧化损伤的酶。它将脂类氢过氧化物还原为相应的醇,并将游离的过氧化氢还原为水。
在糖尿病管理中的潜在作用
This compound 在糖尿病管理方面显示出潜力 . 据发现,它对蛋白酪氨酸磷酸酶 1B (PTP1B) 具有强烈的抑制活性,该酶被认为是治疗 2 型糖尿病的主要靶标。
在癌症治疗中的潜在作用
This compound 可能在癌症治疗中发挥作用 . 该化合物抑制 GSH-PX 活性的能力使其成为诱导癌细胞发生铁死亡(一种受调控的细胞死亡形式)的潜在候选药物。
作用机制
Artemicapin C, also known as 4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one or 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-, is a natural compound with intriguing biological activities. This article will delve into the mechanism of action of Artemicapin C, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Artemicapin C has been shown to target α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . These enzymes play crucial roles in metabolic processes. α-glucosidase is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity .
Mode of Action
Artemicapin C interacts with its targets by inhibiting their enzymatic activities. It binds to the active sites of α-glucosidase and PTP1B, preventing them from catalyzing their respective reactions . This inhibition leads to decreased breakdown of carbohydrates and enhanced insulin signaling, respectively .
Biochemical Pathways
By inhibiting α-glucosidase and PTP1B, Artemicapin C affects several biochemical pathways. The inhibition of α-glucosidase slows down carbohydrate digestion, reducing glucose absorption and lowering postprandial blood glucose levels. On the other hand, the inhibition of PTP1B enhances insulin signaling, promoting glucose uptake by cells and reducing blood glucose levels .
Result of Action
The molecular and cellular effects of Artemicapin C’s action are primarily related to its anti-diabetic properties. By inhibiting α-glucosidase and PTP1B, it helps regulate blood glucose levels, potentially offering benefits for the management of diabetes .
生化分析
Biochemical Properties
Artemicapin C plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism. Artemicapin C has been shown to inhibit PTP1B activity, which can enhance insulin sensitivity and glucose uptake in cells . Additionally, Artemicapin C interacts with α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting α-glucosidase, Artemicapin C can help regulate blood sugar levels . These interactions highlight the compound’s potential in managing diabetes and metabolic disorders.
Cellular Effects
Artemicapin C exerts various effects on different types of cells and cellular processes. In cancer cells, Artemicapin C has demonstrated anti-proliferative and pro-apoptotic effects, making it a potential candidate for cancer therapy . The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. By modulating these pathways, Artemicapin C can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, Artemicapin C affects gene expression by regulating the activity of transcription factors involved in inflammation and oxidative stress responses . These cellular effects underscore the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of Artemicapin C involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Artemicapin C binds to the active site of PTP1B, inhibiting its activity and enhancing insulin signaling . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between Artemicapin C and the enzyme’s catalytic residues . Additionally, Artemicapin C interacts with α-glucosidase by binding to its active site, preventing the enzyme from breaking down carbohydrates into glucose . These binding interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Artemicapin C have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that Artemicapin C maintains its inhibitory activity against PTP1B and α-glucosidase for several hours, indicating sustained efficacy . Long-term studies in vivo have demonstrated that Artemicapin C can produce lasting effects on glucose metabolism and insulin sensitivity, with no significant loss of activity over time . These findings suggest that Artemicapin C is a stable and effective compound for therapeutic applications.
Dosage Effects in Animal Models
The effects of Artemicapin C vary with different dosages in animal models. At low to moderate doses, Artemicapin C has been shown to improve glucose tolerance and insulin sensitivity without causing any adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Animal studies have also indicated that Artemicapin C can reduce tumor growth and metastasis at therapeutic doses, further supporting its potential as an anti-cancer agent .
Metabolic Pathways
Artemicapin C is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with metabolic pathways, influencing metabolic flux and metabolite levels . Artemicapin C also affects the activity of key enzymes involved in glucose and lipid metabolism, such as PTP1B and α-glucosidase, thereby modulating metabolic processes . These interactions highlight the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of Artemicapin C within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, Artemicapin C can bind to intracellular proteins, influencing its localization and accumulation . The distribution of Artemicapin C within tissues is influenced by its affinity for specific binding proteins and transporters, which can affect its therapeutic efficacy . These factors are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
Artemicapin C exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, Artemicapin C can be transported to the nucleus, where it influences gene expression by modulating the activity of transcription factors . The subcellular localization of Artemicapin C is regulated by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action.
属性
IUPAC Name |
4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIQORTLXDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469703 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334007-19-1 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




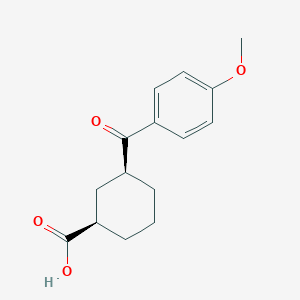
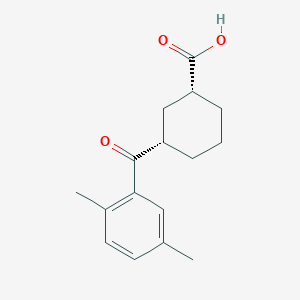
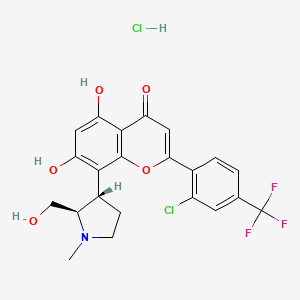
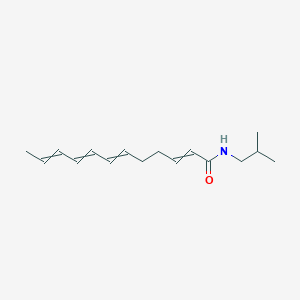
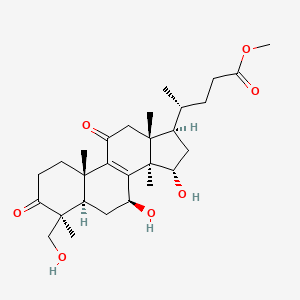
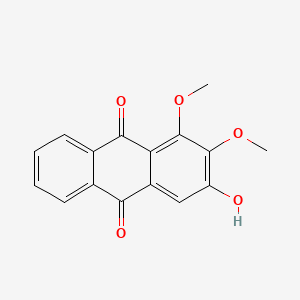

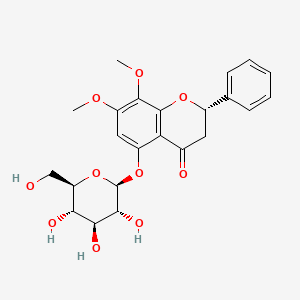


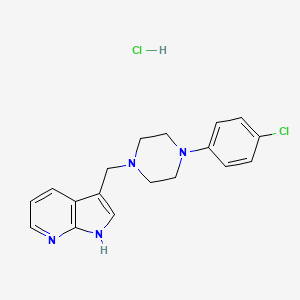

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)